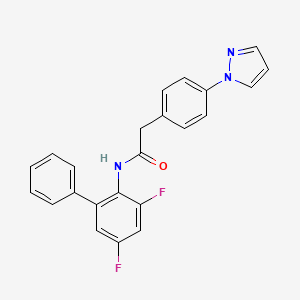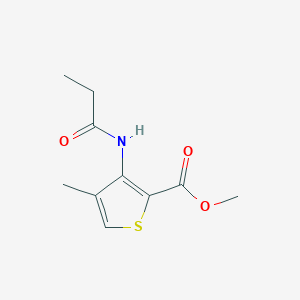
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide, also known as DFP-10825, is a novel compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of certain neurotransmitter receptors. Specifically, this compound has been shown to selectively block the activity of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound has been shown to modulate certain neurotransmitter systems, leading to changes in synaptic plasticity and behavior. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects in certain models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high selectivity for certain receptors and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide. One potential direction is the development of more potent and selective analogs of this compound for use in various research applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses. Finally, there is a need for studies to investigate the safety and toxicity of this compound in various animal models.
Métodos De Síntesis
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide is synthesized through a multi-step process involving the reaction of various reagents under controlled conditions. The synthesis process involves the use of several chemical intermediates, including 2,4-difluoro-6-phenylphenylamine, 4-fluorobenzaldehyde, and pyrazole-3-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide has shown potential for use in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential use as a tool to study the function of certain neurotransmitter receptors. In cancer research, this compound has been investigated for its potential use as a targeted therapy for certain types of cancer. Additionally, this compound has been studied as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O/c23-15-6-8-17(9-7-15)28-11-10-20(27-28)22(29)26-21-18(12-16(24)13-19(21)25)14-4-2-1-3-5-14/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYPXEQKOUCOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)NC(=O)C3=NN(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)

![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)

![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)


![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
